Lipophilicity Differentiation: XLogP Comparison of N-Methylated vs. Des-Methyl Piperidine-Acetyl Analogs
The target compound 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone exhibits a computed XLogP of -0.3 , whereas the des-methyl analog 1-(4-((2-hydroxyethyl)amino)piperidin-1-yl)ethanone (CAS 1152876-71-5) has a lower LogP of -0.4208 . N-Methylation of the 4-amino substituent thus increases lipophilicity by approximately 0.12 log units, reflecting the additional methyl group's hydrophobic contribution. This differentiation is meaningful in drug discovery contexts where even small logP shifts affect permeability, solubility, and off-target promiscuity [1].
| Evidence Dimension | Computed lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = -0.3 (computed) |
| Comparator Or Baseline | 1-(4-((2-Hydroxyethyl)amino)piperidin-1-yl)ethanone (CAS 1152876-71-5): LogP = -0.4208 |
| Quantified Difference | ΔLogP ≈ +0.12 (target more lipophilic) |
| Conditions | Computed LogP values as reported by independent chemical database sources; cross-study comparison with caution due to potential algorithmic differences |
Why This Matters
For procurement decisions, the N-methylated target provides a measurably distinct lipophilicity profile than the des-methyl analog, which directly impacts compound partitioning in biological assays and should not be assumed equivalent in SAR campaigns.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
